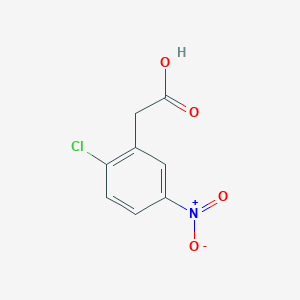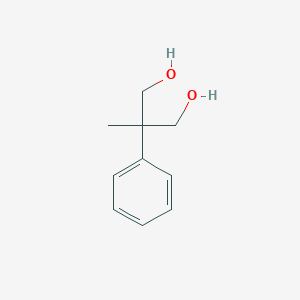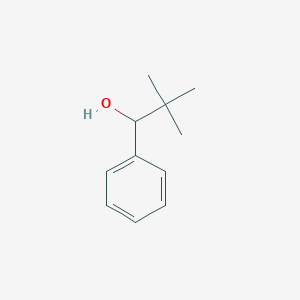
2,2-Dimethyl-1-phenyl-1-propanol
Übersicht
Beschreibung
2,2-Dimethyl-1-phenyl-1-propanol (DMPP) is a colorless liquid characterized by a pleasant scent . It plays a vital role in the synthesis of compounds like ascorbic acid and vitamin E . It has a floral, herbaceous odor, reminiscent of lilac .
Synthesis Analysis
The synthesis of 2,2-Dimethyl-1-phenyl-1-propanol involves a Grignard reaction of benzylmagnesium chloride and acetone . Other methods include Raney nickel and Raney cobalt catalyzed transfer hydrogenolysis , and kinetic resolution using a lead dioxide anode modified with poly-S-valine grafted onto a polypyrrole film .Molecular Structure Analysis
The molecular formula of 2,2-Dimethyl-1-phenyl-1-propanol is C11H16O . Its average mass is 164.244 Da and its monoisotopic mass is 164.120117 Da .Chemical Reactions Analysis
Raney nickel and Raney cobalt catalyzed transfer hydrogenolysis of 2,2-dimethyl-1-phenyl-1-propanol has been reported . Kinetic resolution of 2,2-dimethyl-1-phenyl-1-propanol using a lead dioxide anode modified with poly-S-valine grafted onto a polypyrrole film has also been reported .Physical And Chemical Properties Analysis
2,2-Dimethyl-1-phenyl-1-propanol is a colorless liquid . It has a floral, herbaceous odor, reminiscent of lilac . The molecular formula is C11H16O, with an average mass of 164.244 Da and a monoisotopic mass of 164.120117 Da .Wissenschaftliche Forschungsanwendungen
Application 1: Preparation of 2,2-Dimethylpropiophenone
- Summary of the Application : 2,2-Dimethyl-1-phenyl-1-propanol is used in the preparation of 2,2-dimethylpropiophenone .
- Results or Outcomes : The outcome of this application is the production of 2,2-dimethylpropiophenone .
Application 2: Kinetic Resolution
- Summary of the Application : A kinetic resolution of 2,2-dimethyl-1-phenyl-1-propanol using a lead dioxide anode modified with poly-S-valine grafted onto a polypyrrole film has been reported .
- Results or Outcomes : The outcome of this application is the resolution of the racemic mixture of 2,2-dimethyl-1-phenyl-1-propanol .
Application 3: Oxidation Reaction
- Summary of the Application : An efficient Cu(I)-catalyzed oxidation of 2,2-dimethyl-1-phenyl-1-propanol with di-tert-butyldiaziridinone as oxidant under mild conditions has been investigated .
- Results or Outcomes : The outcome of this application is the oxidation of 2,2-dimethyl-1-phenyl-1-propanol .
Application 4: Steric Effect Studies
- Summary of the Application : As an alcohol with a bulky side group, 2,2-Dimethyl-1-phenyl-1-propanol is commonly used in studies of steric effects on reaction mechanisms .
- Results or Outcomes : The outcome of this application is a better understanding of how steric effects influence reaction mechanisms .
Application 5: Benzylic Position Studies
- Summary of the Application : The phenyl group attached to the tertiary carbon in 2,2-Dimethyl-1-phenyl-1-propanol makes it a subject in studies focusing on the stability and reactivity of benzylic positions in organic molecules .
- Results or Outcomes : The outcome of this application is a better understanding of the reactivity of benzylic positions in organic molecules .
Application 6: Synthesis of Surfactant
- Summary of the Application : 2,2-Dimethyl-1-propanol can be used in the synthesis of surfactant that stabilize reduced graphene oxide (rGO) dispersion .
- Results or Outcomes : The outcome of this application is the production of a surfactant that can stabilize reduced graphene oxide (rGO) dispersion .
Application 7: Studies of Steric Effects
- Summary of the Application : As an alcohol with a bulky side group, it is commonly used in studies of steric effects on reaction mechanisms .
- Results or Outcomes : The outcome of this application is a better understanding of how steric effects influence reaction mechanisms .
Application 8: Studies on the Stability and Reactivity of Benzylic Positions
- Summary of the Application : The phenyl group attached to the tertiary carbon makes it a subject in studies focusing on the stability and reactivity of benzylic positions in organic molecules .
- Results or Outcomes : The outcome of this application is a better understanding of the reactivity of benzylic positions in organic molecules .
Application 9: Synthesis of Surfactant
- Summary of the Application : 2,2-Dimethyl-1-propanol can be used in the synthesis of surfactant that stabilize reduced graphene oxide (rGO) dispersion .
- Results or Outcomes : The outcome of this application is the production of a surfactant that can stabilize reduced graphene oxide (rGO) dispersion .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVRFTBNIZWMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-phenyl-1-propanol | |
CAS RN |
3835-64-1 | |
| Record name | 2,2-Dimethyl-1-phenyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003835641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3835-64-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3835-64-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



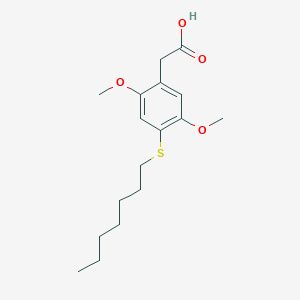
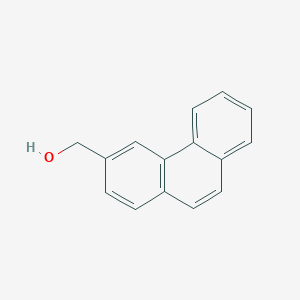
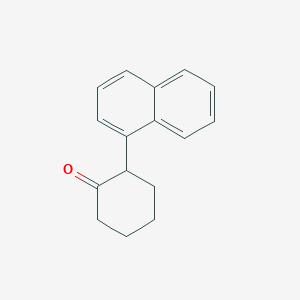
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
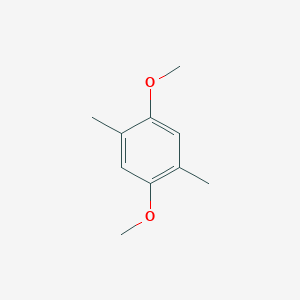
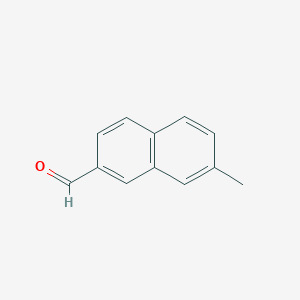
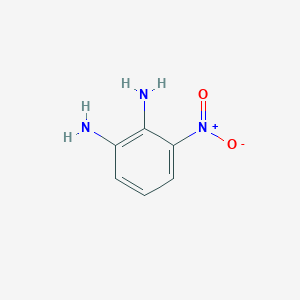
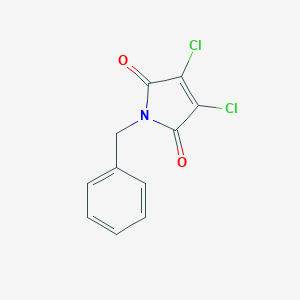
![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)
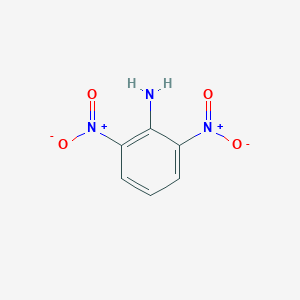
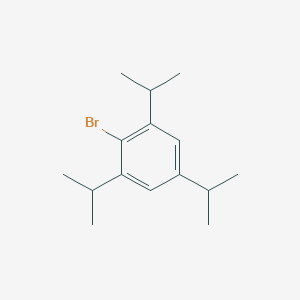
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
